molecular formula C7H14 B1615740 But-1-ene;prop-1-ene CAS No. 29160-13-2

But-1-ene;prop-1-ene

Cat. No.: B1615740
CAS No.: 29160-13-2
M. Wt: 98.19 g/mol
InChI Key: LMHUKLLZJMVJQZ-UHFFFAOYSA-N
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Description

But-1-ene (1-butene, C₄H₈) and prop-1-ene (propylene, C₃H₆) are linear α-olefins belonging to the alkene homologous series (general formula CₙH₂ₙ). Both compounds feature a terminal double bond between the first and second carbon atoms, rendering them highly reactive in electrophilic addition and polymerization reactions. But-1-ene is a four-carbon alkene, while prop-1-ene is a three-carbon analogue. Their structural simplicity and industrial relevance make them key subjects in petrochemical research .

Properties

CAS No.

29160-13-2

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

IUPAC Name

but-1-ene;prop-1-ene

InChI

InChI=1S/C4H8.C3H6/c1-3-4-2;1-3-2/h3H,1,4H2,2H3;3H,1H2,2H3

InChI Key

LMHUKLLZJMVJQZ-UHFFFAOYSA-N

SMILES

CCC=C.CC=C

Canonical SMILES

CCC=C.CC=C

Other CAS No.

29160-13-2

Origin of Product

United States

Preparation Methods

Ethylene Dimerization

  • Catalysts: Alkyl titanate or zirconate mixed with organoaluminium compounds.
  • Reaction Conditions: Temperature between 90–200 °C (preferably 95–130 °C), pressure 5–50 bar (preferably 8–35 bar).
  • Solvent: Liquid phase in saturated or aromatic hydrocarbons with at least 5 carbon atoms (e.g., pentane, heptane, toluene).
  • Process: Ethylene is dimerized to but-1-ene with high selectivity (~99% purity).
  • Advantages: High dimerization activity, simplified process control, elimination of pretreatment steps such as selective hydrogenation and drying.
  • Industrial Application: The ethylene/butene-1 mixture is suitable for direct copolymerization without further purification.
Parameter Value/Range Notes
Catalyst Alkyl titanate/zirconate + organoaluminium Mixed catalyst system
Temperature 90–200 °C (preferably 95–130 °C) Optimal for selectivity and yield
Pressure 5–50 bar (preferably 8–35 bar) Maintains liquid phase reaction
Solvent Pentane, heptane, toluene, etc. Saturated or aromatic hydrocarbons
Ethylene Conversion 10–80% (preferably 40–60%) Partial conversion to optimize yield
But-1-ene Purity ~99% Suitable for polymer-grade applications

This method was demonstrated in batch reactors with reaction times around 90 minutes, followed by direct polymerization trials yielding LLDPE with a density of 0.9250 g/cm³, confirming product quality.

Thermal and Catalytic Cracking

  • Steam Cracking: Butenes, including but-1-ene, are produced by steam cracking of naphtha or other saturated hydrocarbons.
  • Catalytic Dehydrogenation: n-Butane can be dehydrogenated catalytically to butenes, though this method produces significant amounts of 2-butene and butadiene as by-products.
  • Process Challenges: Separation and purification of but-1-ene from C4 cuts require complex fractionation and removal of oxygenates.
Method Raw Material Main Products Challenges
Steam Cracking Naphtha Butenes, butadiene Complex mixture, purification
Catalytic Dehydrogenation n-Butane But-1-ene, 2-butene By-product formation, separation

The catalytic dimerization method offers advantages over these traditional methods by providing higher selectivity and simpler downstream processing.

Dehydration of Alcohols

  • But-1-ene can also be prepared by dehydration of butanol isomers using acid catalysts like sulfuric acid.
  • The reaction proceeds via elimination of water, forming the double bond.
  • The position of the double bond depends on which β-hydrogen is removed.

Example reaction:

$$
\text{C}4\text{H}9\text{OH} \xrightarrow[\text{H}2\text{SO}4, \Delta]{} \text{C}4\text{H}8 + \text{H}_2\text{O}
$$

This method is more common in laboratory or small-scale synthesis rather than industrial production due to feedstock cost and efficiency.

Preparation of Prop-1-ene

Prop-1-ene (propene) is a vital feedstock for many chemicals. Its production methods have evolved to meet growing demand and reduce dependence on ethene co-production.

Metathesis of Butenes

  • Process: 1-butene, 2-butene, and isobutene are reacted in the presence of a metathesis catalyst (transition metals from groups VIb, VIIb, or VIII).
  • Reaction: These butenes undergo metathesis to produce propene, 2-pentene, and 2-methyl-2-butene.
  • Two-stage Reactor System:
    • Reactor 1 converts butenes to propene and other olefins.
    • Reactor 2 converts heavier olefins with ethene back to propene and light olefins.
  • Catalyst: Supported heterogeneous catalysts containing metals like molybdenum, tungsten, or rhenium.
  • Advantages: High propene yield without excess ethene, utilization of C4 streams low in 1-butene, and conversion of isobutene.
Parameter Description
Catalyst Transition metal compound (VIb, VIIb, VIII)
Feedstock 1-butene, 2-butene, isobutene
Products Propene, 2-pentene, 2-methyl-2-butene
Reactor Setup Multistage with distillation columns
Ethene Usage Minimal, recycled in process

This metathesis process is industrially significant for on-purpose propene production, improving propene selectivity and feedstock efficiency.

Dehydration of Propanol

  • Propene can be prepared by dehydration of n-propanol using catalysts such as metaphosphoric acid or heated alumina.
  • However, these methods often cause double bond rearrangement, reducing selectivity.
  • Pyrolysis of n-propyltrimethylammonium hydroxide or methyl n-propyl xanthate provides better selectivity with minimal rearrangement.

Example dehydration reaction:

$$
\text{C}3\text{H}7\text{OH} \xrightarrow[\text{catalyst}, \Delta]{} \text{C}3\text{H}6 + \text{H}_2\text{O}
$$

This method is mainly used in research or specialized synthesis rather than large-scale production due to feedstock cost and side reactions.

Conventional Industrial Methods

  • Steam Cracking: Naphtha or gas oil cracking produces propene alongside ethene and other olefins.
  • Catalytic Cracking: Propane catalytic cracking is increasingly used, especially in regions with abundant shale gas.
  • Methanol to Olefins (MTO) Process: Converts methanol derived from biomass or coal into propene and ethene via dimethyl ether intermediates over alumina catalysts at ~600 K.
Method Feedstock Main Products Industrial Use
Steam Cracking Naphtha, gas oil Propene, ethene Major global source
Catalytic Cracking Propane Propene Growing, especially in US
Methanol to Olefins (MTO) Methanol (biomass) Propene, ethene Emerging sustainable route

These methods dominate global propene production, with emerging on-purpose processes gaining market share.

Summary Table: Key Preparation Methods for But-1-ene and Prop-1-ene

Compound Method Catalyst/Conditions Feedstock Main Advantages Industrial Relevance
But-1-ene Ethylene dimerization Alkyl titanate/zirconate + organoaluminium; 90-130 °C, 8-35 bar Ethylene High selectivity (~99%), direct polymerization grade Widely used for LLDPE production
But-1-ene Steam cracking High temperature steam cracking Naphtha, hydrocarbons Large scale, multi-product Traditional bulk production
But-1-ene Catalytic dehydrogenation Metal catalysts n-Butane Direct from butane Limited by by-products
But-1-ene Alcohol dehydration Acid catalysts (H2SO4) Butanol Simple reaction, lab scale Minor industrial use
Prop-1-ene Metathesis of butenes Transition metal catalysts (VIb-VIII) 1-butene, 2-butene, isobutene High propene yield, low ethene use On-purpose propene production
Prop-1-ene Dehydration of propanol Metaphosphoric acid, alumina n-Propanol Selectivity issues Research/specialized synthesis
Prop-1-ene Steam cracking High temperature steam cracking Naphtha, gas oil Major global source Dominant industrial method
Prop-1-ene Catalytic cracking Catalytic cracking catalysts Propane Growing use, shale gas feedstock Increasingly important
Prop-1-ene MTO process Alumina catalyst at ~600 K Methanol (biomass) Sustainable, high purity Emerging commercial use

Chemical Reactions Analysis

Addition Reactions

Both compounds undergo electrophilic addition reactions following Markovnikov's rule :

But-1-ene:

Prop-1-ene:

  • Hydrogenation :
    Catalytic hydrogenation (Pd or Pt) yields propane.

  • Oxidation :
    Reacts with oxygen or peroxides to form propylene oxide, a key intermediate in polyurethane production .

But-1-ene:

  • Ziegler-Natta Catalysis :
    Forms isotactic polybutene (iPB), a thermoplastic with applications in piping and adhesives. DFT studies reveal that termination via β-hydrogen transfer (BHT) limits molecular weight due to steric effects in metallocene catalysts .
    Key Data :

    CatalystTermination PathwayΔG‡ (kcal/mol)
    C₂-metalloceneBHT from secondary chain−2.7
    Epimerized chainBHT after isomerization−3.0

Prop-1-ene:

  • Coordination Polymerization :
    Produces polypropylene (PP) with tunable tacticity. Hyperpolarized ¹³C NMR shows faster polymerization kinetics compared to but-1-ene due to reduced steric hindrance .
    Rate Constants :

    MonomerRate Constant (s⁻¹)
    Propene0.61
    1-Butene0.34
    Isobutene0.18

But-1-ene:

  • HZSM-5 Zeolite Catalysis :
    Cracking produces ethylene and propylene via dimerization-cracking pathways. Temperature increases shift the rate-determining step, reducing ethylene yield at >500°C .
    Mechanistic Pathways :

    • Isomerization : 1-butene ⇌ 2-butene (ΔH = −12.6 kJ/mol) .

    • Dimerization : Forms C₈ intermediates, which crack to C₃–C₄ products.

Prop-1-ene:

  • Steam Cracking :
    Byproduct of ethylene production, with yields optimized at 800–900°C.

But-1-ene:

  • TS-1 Catalyst :
    Epoxidation with H₂O₂ yields 1,2-epoxybutane (99% selectivity) .

  • Oxidation to Butanone :
    Occurs via intermediate epoxide ring-opening .

Prop-1-ene:

  • Epoxidation :
    Forms propylene oxide, but competing ring-opening reactions reduce selectivity compared to but-1-ene .

Thermodynamic and Kinetic Insights

  • Isomerization Thermodynamics :

    ReactionΔH (kJ/mol)
    1-Butene → cis-2-butene−12.6
    1-Butene → trans-2-butene−12.4
  • Activation Barriers :
    But-1-ene dimerization has a higher activation energy (ΔG‡ = 25.8 kcal/mol) than propene due to steric effects .

Scientific Research Applications

Chemical Properties and Production

Chemical Structure:

  • But-1-ene (C4H8) : A colorless gas at room temperature, it has a double bond between the first and second carbon atoms.
  • Prop-1-ene (C3H6) : Also a colorless gas, it features a double bond between the first and second carbon atoms.

Production Methods:
Both compounds can be produced via various methods:

  • Steam Cracking : Prop-1-ene is often obtained as a byproduct during the steam cracking of hydrocarbons.
  • Catalytic Cracking : But-1-ene can be synthesized through the catalytic cracking of long-chain hydrocarbons.

Applications in Polymer Production

Both but-1-ene and prop-1-ene serve as crucial monomers in polymer synthesis:

Polymer TypeMonomer UsedApplications
PolybutyleneBut-1-eneUsed in piping, automotive parts, and packaging.
PolypropyleneProp-1-eneWidely used in textiles, containers, automotive components, and consumer products.

Case Study: Polypropylene Production
Polypropylene is produced through the polymerization of prop-1-ene using Ziegler-Natta catalysts. This process allows for the creation of materials with varying properties suitable for different applications, such as high-impact resistance or flexibility .

Catalytic Applications

Both compounds are utilized in various catalytic processes:

Oligomerization

Oligomerization involves the reaction of alkenes to form larger molecules. A study investigated the oligomerization of propene and butenes over solid phosphoric acid catalysts. It was found that reaction conditions significantly affect product distribution, with higher temperatures favoring larger oligomers .

Metathesis Reactions

Research has shown that but-1-ene can be converted into propene via metathesis reactions using tungsten-based catalysts. This process highlights the versatility of but-1-ene as a feedstock for producing valuable chemicals .

Industrial Intermediates

Both alkenes serve as intermediates in synthesizing various chemicals:

IntermediateSource CompoundApplications
ButanolBut-1-eneUsed in solvents, plasticizers, and fuel additives.
Propylene OxideProp-1-eneUtilized in antifreeze production and as a chemical intermediate for producing polyols.

Biological and Medical Applications

Although but-1-ene and prop-1-ene are not directly used in biological or medical applications, their derivatives are significant:

Case Study: Medical Packaging
Polymers derived from these alkenes are employed in medical device manufacturing due to their biocompatibility and chemical stability. For example, polypropylene is commonly used for sterile packaging materials .

Mechanism of Action

The primary mechanism of action for but-1-ene and prop-1-ene involves their reactivity with electrophiles and their ability to undergo polymerization. In electrophilic addition reactions, the carbon-carbon double bond acts as a nucleophile, attacking the electrophile and forming a carbocation intermediate. This intermediate then reacts with a nucleophile to form the final product .

Comparison with Similar Compounds

Molecular and Structural Properties
Property But-1-ene (C₄H₈) Prop-1-ene (C₃H₆) Similar Compounds (e.g., But-2-ene, Ethene)
Molecular Formula C₄H₈ C₃H₆ Ethene: C₂H₄; But-2-ene: C₄H₈
Double Bond Position C1–C2 C1–C2 But-2-ene: C2–C3; Ethene: C1–C2
Isomerism Positional (vs. but-2-ene) No positional isomers But-2-ene: positional isomer of but-1-ene
Boiling Point -6.3°C -47.6°C Ethene: -103.7°C; But-2-ene: 3.7°C

Key Notes:

  • But-1-ene and but-2-ene are positional isomers , differing only in double bond placement .
  • Prop-1-ene lacks positional isomers due to its shorter carbon chain .
  • Boiling points increase with molecular size due to stronger London dispersion forces (LDF) .
Chemical Reactivity
Reaction Type But-1-ene Prop-1-ene
Combustion C₄H₈ + 6O₂ → 4CO₂ + 4H₂O C₃H₆ + 4.5O₂ → 3CO₂ + 3H₂O
Hydration Forms butan-2-ol (secondary alcohol) Forms propan-2-ol (secondary alcohol)
Hydroformylation Produces n-pentanal Produces butyraldehyde (not reported in evidence)
Polymerization Used in LLDPE production Used in polypropylene production

Mechanistic Insights :

  • Hydration follows Markovnikov’s rule ; both alkenes form secondary alcohols due to stable carbocation intermediates .
  • But-1-ene’s hydroformylation yields n-pentanal, which undergoes aldol condensation to form larger carbonyl compounds (e.g., 2-propyl-2-heptenal) .
Analytical Differentiation
Technique Application Example
Gas Chromatography Separates but-1-ene from isobutylene Silver nitrate-coated columns resolve co-eluting hydrocarbons
Spectroscopy Identifies double bond position IR/NMR distinguishes but-1-ene vs. but-2-ene

Challenges :

  • But-1-ene and 3-methylbut-1-ene co-elute on standard GC columns but are separable via silver nitrate-ethylene glycol solutions .

Q & A

How can the PICO framework be adapted to formulate a research question on the cytotoxicity of but-1-ene derivatives in mammalian cell lines?

  • Methodological Answer :
  • Population : Human hepatocyte cell lines (e.g., HepG2).
  • Intervention : Exposure to but-1-ene oxidation products (e.g., epoxides).
  • Comparison : Untreated cells or cells exposed to prop-1-ene derivatives.
  • Outcome : Cytotoxicity measured via MTT assays and reactive oxygen species (ROS) detection.
    This structure ensures testability and relevance to toxicological research .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in synthesizing high-purity but-1-ene for polymerization studies?

  • Methodological Answer : Document all steps in detail, including purification methods (e.g., distillation over Na/K alloy), storage conditions (e.g., under argon), and characterization data (e.g., GC purity >99.5%). Share raw data and spectra in supplementary materials to enable replication .

Q. How can researchers address ethical concerns when studying the environmental impact of prop-1-ene leakage in field experiments?

  • Methodological Answer : Use closed-system simulations (e.g., mesocosms) to minimize ecological risk. Obtain permits from regulatory bodies and conduct risk assessments prior to fieldwork. Include negative controls (e.g., unexposed ecosystems) and real-time monitoring for unintended consequences .

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